molecular formula C8H10N2 B2832645 1-(But-2-yn-1-yl)-2-methyl-1h-imidazole CAS No. 1340152-05-7

1-(But-2-yn-1-yl)-2-methyl-1h-imidazole

Cat. No.: B2832645
CAS No.: 1340152-05-7
M. Wt: 134.182
InChI Key: CTVANVILRJTQMB-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle as a Privileged Scaffold in Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and it is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its frequent appearance in a vast number of biologically active compounds, including natural products and synthetic drugs. researchgate.netnih.gov

Key Properties of the Imidazole Ring:

Aromaticity and Polarity: The imidazole ring is an electron-rich aromatic system. It is also a highly polar compound and is soluble in water and other polar solvents. nih.gov

Amphoteric Nature: It can act as both a weak acid and a weak base, allowing it to participate in various biological interactions and chemical reactions. nih.govjchemrev.com

Biological Significance: The imidazole moiety is a core component of the essential amino acid histidine, which plays a critical role in enzyme catalysis. nih.gov It is also found in other vital biomolecules like purines.

Versatile Synthetic Handle: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated, providing a convenient point for chemical modification. nih.gov

The imidazole nucleus is a cornerstone in drug discovery, forming the structural basis for a wide range of therapeutic agents with diverse pharmacological activities. jchemrev.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Imidazole Scaffold

Drug Name Therapeutic Class
Metronidazole Antibacterial, Antiprotozoal
Cimetidine H2 Receptor Antagonist
Clotrimazole Antifungal
Losartan Angiotensin II Receptor Blocker
Olmesartan Angiotensin II Receptor Blocker

Strategic Role of Alkynyl Functionalization in Chemical Derivatization and Diversification

Alkynes are a fundamental functional group in organic synthesis, characterized by a carbon-carbon triple bond. nih.gov This feature provides a rich platform for a multitude of chemical transformations, making alkynyl functionalization a key strategy for molecular diversification. N-alkynyl azoles, including derivatives of imidazole, are particularly interesting due to the unique reactivity imparted by the nitrogen-alkyne bond. nih.gov

The utility of the alkynyl group is demonstrated in several key reaction types:

Cycloaddition Reactions: Alkynes are excellent substrates for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings, linking different molecular fragments.

Coupling Reactions: Terminal and internal alkynes participate in various cross-coupling reactions, such as Sonogashira, Heck, and Glaser couplings, enabling the formation of new carbon-carbon bonds.

Nucleophilic and Electrophilic Reactions: The alkyne can act as either a nucleophile (as an acetylide) or an electrophile, depending on the reaction conditions and substituents, allowing for a broad range of synthetic applications.

This versatility makes the alkynyl group an indispensable tool for chemists to build complex molecular architectures and generate libraries of compounds for screening and development.

Table 2: Common Synthetic Transformations Involving Alkynes

Reaction Type Description
Azide-Alkyne Cycloaddition Formation of a 1,2,3-triazole ring from an alkyne and an azide (B81097).
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.
Hydration Addition of water across the triple bond to form ketones or aldehydes.
Hydrogenation Reduction of the triple bond to an alkene (cis or trans) or an alkane.
Electrophilic Addition Addition of halogens or hydrogen halides across the triple bond.

Overview of Research Imperatives for 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole and Related Analogues

The specific compound this compound serves as a valuable model for exploring the chemistry of N-alkynyl-2-methyl-1H-imidazole frameworks. Research into this molecule and its analogues is driven by the need for versatile building blocks in synthetic and medicinal chemistry.

Synthesis and Physicochemical Data: The synthesis of this compound typically involves the N-alkylation of 2-methylimidazole (B133640). researchgate.netresearchgate.net This reaction is generally carried out by treating 2-methylimidazole with a suitable butynylating agent, such as 1-chloro-2-butyne (B1619946) or 1-bromo-2-butyne, in the presence of a base and an appropriate solvent. google.com

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on related structures and computational methods.

Table 3: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C8H10N2
Molar Mass 134.18 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Estimated >200 °C
Solubility Soluble in polar organic solvents

Note: These properties are estimated and have not been experimentally verified in publicly available literature.

Research Applications and Future Directions: The research imperatives for this compound lie in its potential as a synthetic intermediate. The internal alkyne (butynyl group) offers different reactivity compared to a terminal alkyne, allowing for unique transformations. The 2-methyl group on the imidazole ring can influence the regioselectivity of further reactions on the ring and may modulate the biological activity of its downstream products. nih.gov

This framework is structurally related to intermediates used in the synthesis of complex pharmaceuticals. For instance, a butynyl-substituted purine (B94841) derivative is a key component in the synthesis of the DPP-4 inhibitor Linagliptin. This highlights the relevance of the butynyl-heterocycle motif in drug development. The exploration of this compound and its derivatives could lead to the discovery of novel compounds with potential applications in areas such as anticancer, antibacterial, and antifungal research, fields where imidazole derivatives have already shown significant promise. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-2-ynyl-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVANVILRJTQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N Alkynyl 2 Methyl 1h Imidazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole, ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) for Proton Connectivity and Chemical Environment Analysis

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its local electronic environment. The analysis of this compound would involve examining the signals from the imidazole (B134444) ring, the 2-methyl group, the methylene (B1212753) bridge, and the terminal methyl group of the butynyl chain.

The two protons on the imidazole ring (H-4 and H-5) are expected to appear as distinct signals in the aromatic region, typically between 6.5 and 7.5 ppm. researchgate.net The methyl group at the C-2 position of the imidazole ring would likely produce a singlet at approximately 2.3-2.5 ppm. The methylene protons (N-CH₂) adjacent to the imidazole ring are anticipated to show a signal around 4.5-5.0 ppm, potentially as a quartet due to coupling with the terminal methyl protons of the butynyl group. The terminal methyl protons of the butynyl group are expected to appear as a triplet at around 1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Imidazole H-4/H-5 6.5 - 7.5 Doublet
Imidazole H-5/H-4 6.5 - 7.5 Doublet
2-CH₃ 2.3 - 2.5 Singlet
N-CH₂ 4.5 - 5.0 Quartet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Functional Group Identification

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the imidazole ring typically resonate in the range of 115-145 ppm. researchgate.net The C-2 carbon, being adjacent to two nitrogen atoms, would appear further downfield. The carbon of the methyl group at C-2 would likely be observed around 10-15 ppm.

The carbons of the butynyl group will have characteristic shifts. The methylene carbon (N-CH₂) is expected around 35-45 ppm. The two sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm. The terminal methyl carbon of the butynyl group would resonate at a higher field, typically around 3-5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Imidazole C2 140 - 145
Imidazole C4 125 - 130
Imidazole C5 115 - 120
2-CH₃ 10 - 15
N-CH₂ 35 - 45
Alkyne C≡C 70 - 90
Alkyne C≡C 70 - 90

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis for Functional Group Presence

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include C-H stretching from the aromatic imidazole ring and the aliphatic methyl and methylene groups, typically in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are anticipated to appear in the 1450-1650 cm⁻¹ range. A weak but sharp absorption band characteristic of the C≡C triple bond of the butynyl group should be observed around 2100-2260 cm⁻¹. The C-N stretching vibrations would likely be found in the 1000-1350 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C≡C Stretch (Alkyne) 2100 - 2260
C=N/C=C Stretch (Imidazole) 1450 - 1650

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The exact mass of C₈H₁₀N₂ is 134.0844 g/mol . nih.govnih.govnist.gov HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition. Fragmentation patterns in the mass spectrum would also provide structural information, with likely fragments arising from the cleavage of the butynyl side chain.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The imidazole ring is an aromatic system and is expected to exhibit π → π* transitions. The UV-Vis spectrum of this compound would likely show absorption bands in the UV region, characteristic of the imidazole chromophore. Typically, imidazole derivatives show absorption maxima around 210-230 nm. researchgate.net The presence of the butynyl group is not expected to significantly shift the absorption maximum into the visible region as it is not in direct conjugation with the imidazole ring.

Computational and Theoretical Investigations on 1 but 2 Yn 1 Yl 2 Methyl 1h Imidazole Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures. For imidazole (B134444) derivatives, DFT calculations elucidate the fundamental aspects of their chemical nature. dntb.gov.uaresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding charge transfer and reaction pathways. malayajournal.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.orgnih.gov In studies of various imidazole derivatives, DFT calculations are routinely used to determine these orbital energies. For instance, in an analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was distributed across the imidazole and chloro-substituted phenyl ring, indicating the pathway of intramolecular charge transfer. malayajournal.org The calculated energy gap for this molecule was found to be 4.0106 eV, suggesting good chemical stability. malayajournal.org

Table 1: Representative FMO Data for an Imidazole Derivative Data based on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level.

ParameterEnergy (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
Energy Gap (ΔE)4.0106

This table illustrates the typical output of a DFT calculation for FMO analysis on an imidazole derivative, showing the energies of the frontier orbitals and the resulting energy gap. malayajournal.org

For imidazole-containing structures, NBO analysis reveals hyperconjugative interactions and the pathways of intramolecular charge transfer (ICT). acadpubl.eubeilstein-journals.orgnih.gov Studies on benzimidazole (B57391) derivatives, for example, have used NBO analysis to identify key donor-acceptor interactions. Significant stabilization energies are often observed for π → π* and lone pair (n) → π* transitions. These interactions, such as those between a lone pair on a nitrogen or oxygen atom and an antibonding orbital of a nearby ring system, are crucial for the electronic properties of the molecule. nih.govresearchgate.net For example, in one study, the interaction from a lone pair on an oxygen atom (LP(2)O23) to an adjacent antibonding orbital (σ*(C22−O39)) resulted in a high stabilization energy of 58.68 kcal/mol, highlighting a strong delocalization effect. researchgate.net

Table 2: Selected NBO Donor-Acceptor Interactions in a Benzimidazole Derivative Data based on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(C17-C21)π(C12-C15)20.35
π(C18-C19)π(C12-C15)17.89
LP(2)O23σ(C22-O39)58.68
LP(2)O38σ(C22-O39)38.52

This table presents examples of significant intramolecular interactions and their stabilization energies calculated via NBO analysis, demonstrating the flow of electron density within a complex imidazole-based molecule. researchgate.net

DFT calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental results for validation. researchgate.netkbhgroup.in Methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.inresearchgate.net Theoretical vibrational frequencies from Infrared (IR) spectra and electronic transitions from UV-Vis spectra (often using Time-Dependent DFT, or TD-DFT) can also be computed. researchgate.netbhu.ac.in

A strong correlation between theoretical and experimental data confirms the accuracy of the computed molecular structure and electronic properties. researchgate.net In studies of novel imidazole derivatives, calculated ¹H and ¹³C NMR chemical shifts often show excellent agreement with experimental values, with correlation coefficients (R²) typically above 0.9. niscpr.res.in For example, in the analysis of an N-((1H-benzo[d]imidazol-1-yl)methyl) derivative, the calculated aromatic proton shifts were in the range of δ 6.655 to δ 8.5784, which matched well with the experimental data of δ 6.96 to δ 8.03. niscpr.res.in Similarly, computed vibrational frequencies, when scaled by an appropriate factor, can be reliably assigned to experimental IR bands. kbhgroup.in

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for a Benzimidazole Derivative Data based on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine.

Proton AssignmentExperimental Value (ppm)Calculated Value (ppm)
H277.057.012
H287.036.985
H298.038.578
H306.966.655
H317.287.432

This table illustrates the close correlation between experimentally measured ¹H NMR chemical shifts and those predicted by DFT calculations, validating the computational model. niscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For flexible molecules like 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole, MD simulations provide critical insights into their conformational landscapes, stability, and interactions with their environment, such as a protein binding site. mdpi.comajchem-a.com

In drug discovery research involving imidazole derivatives, MD simulations are used to assess the stability of a ligand-protein complex. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the Solvent Accessible Surface Area (SASA) are monitored throughout the simulation. ajchem-a.com A stable RMSD value over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in the active site. Lower SASA values for the complex compared to the unbound protein indicate that the ligand is well-buried and contributes to the stability of the system. ajchem-a.com These simulations are crucial for validating docking poses and understanding the dynamic nature of the molecular interactions. researchgate.net

Table 4: Average Solvent Accessible Surface Area (SASA) Values from MD Simulation Data from an MD simulation study of imidazolo-triazole derivatives with a target protein.

SystemAverage SASA (nm²)
Apoprotein (unbound)215.04
Complex with Ligand F1202.23
Complex with Ligand F2198.31
Complex with Ligand F3197.13

This table shows that the average SASA values of the protein-ligand complexes are lower than that of the unbound apoprotein, confirming that the ligands remain stably bound and reduce the solvent-exposed surface area. ajchem-a.com

Structure-Activity Relationship (SAR) Studies through Computational Modeling and Virtual Screening

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. rsc.org Computational modeling and virtual screening are indispensable tools in modern SAR, allowing for the rapid evaluation of large libraries of compounds to identify promising candidates. nih.govnih.gov

For imidazole derivatives, computational SAR approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed to build models that predict the biological activity of new analogues. nih.gov These models identify key electrostatic and steric features of the molecule that are either favorable or unfavorable for activity. nih.gov Virtual screening, particularly docking-based virtual screening, involves computationally placing candidate molecules into the active site of a biological target (like an enzyme or receptor) to predict their binding affinity and orientation. jddtonline.inforesearchgate.net This process helps prioritize which derivatives should be synthesized and tested experimentally. nih.gov Studies on imidazole-based inhibitors have successfully used these methods to identify compounds with improved potency by modifying substituents on the imidazole core to enhance interactions with the target protein. nih.govmdpi.com

Table 5: Example SAR Data for N-1 Substituted Analogues Data from an SAR study on 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-ones, a class of compounds where SAR principles are applied.

CompoundN-1 SubstituentActivity EC₅₀ (µM)Metabolic Stability (ER)
Hit CompoundH~1.00.54
Analogue 9Isopropyl0.380.31
Analogue 11Trifluoroethyl1.90.05
Analogue 14Phenyl0.22-

This table illustrates a typical SAR study, where modifying a specific part of the molecule (the N-1 substituent) leads to significant changes in biological activity (EC₅₀) and metabolic stability, guiding further optimization. mdpi.com

Chemical Reactivity and Derivatization Pathways of the Alkynyl Imidazole Scaffold

Alkyne-Specific Transformations and Functionalization

The but-2-yn-1-yl group is a key functional handle for a variety of addition and modification reactions, allowing for the introduction of new functional groups and the construction of more complex molecular structures.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation and polymer synthesis. wikipedia.orgmdpi.comorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov

However, the subject compound, 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole, possesses an internal alkyne. Standard CuAAC conditions are generally inefficient for internal alkynes due to steric hindrance and the lack of a terminal proton for the initial copper acetylide formation. nih.gov Research indicates that while some conversion can be achieved with internal alkynes under forcing conditions (e.g., elevated temperatures and prolonged reaction times), the reaction rates are significantly slower compared to terminal alkynes. nih.govacs.org

For efficient cycloaddition involving internal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method. RuAAC reactions are known to effectively couple both terminal and internal alkynes with azides, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Specifically, catalysts like CpRuCl(PPh₃)₂ or CpRuCl(COD) can facilitate the reaction between an internal alkyne and an azide, yielding the corresponding triazole derivative. organic-chemistry.orgnih.gov This ruthenium-catalyzed pathway provides a viable "click" strategy for the derivatization of the this compound scaffold in applications like polymer chemistry and the synthesis of complex molecular architectures. chesci.comchalmers.se

Table 1: Comparison of Cycloaddition Reactions for the Alkynyl-Imidazole Scaffold
Reaction TypeCatalystAlkyne SubstrateTypical ProductApplicability to this compound
CuAACCopper(I)Terminal Alkyne1,4-Disubstituted 1,2,3-triazoleLow efficiency; requires forcing conditions with slow reaction rates. nih.govacs.org
RuAACRuthenium(II) (e.g., Cp*RuCl(COD))Internal or Terminal AlkyneFully substituted 1,2,3-triazoleHigh efficiency; the preferred method for "click" functionalization. organic-chemistry.orgnih.govnih.gov

The internal alkyne of the but-2-yn-1-yl group can be selectively reduced to either a cis-(Z) or trans-(E) alkene, providing a direct pathway to stereochemically defined olefinic imidazole (B134444) derivatives. The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions.

Z-(cis)-Alkene Formation: The syn-hydrogenation of the alkyne to yield the corresponding (Z)-1-(but-2-en-1-yl)-2-methyl-1H-imidazole is typically achieved using a poisoned palladium catalyst, most notably Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). nih.govresearchgate.net This heterogeneous catalyst facilitates the addition of hydrogen to the same face of the alkyne, resulting in the cis-alkene. Other catalytic systems, such as those based on zinc, have also been shown to produce Z-alkenes with high selectivity. researchgate.netresearchgate.net

E-(trans)-Alkene Formation: The anti-hydrogenation to form the (E)-1-(but-2-en-1-yl)-2-methyl-1H-imidazole is classically accomplished through a dissolving metal reduction. The use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures facilitates the transfer of electrons and protons to opposite faces of the alkyne, leading to the thermodynamically more stable trans-alkene. wisc.edunih.gov More recently, homogeneous catalysts based on metals like iridium and ruthenium have also been developed for E-selective semi-hydrogenation under milder conditions. nih.govresearchgate.netresearchgate.net

Table 2: Predicted Products of Selective Semi-Hydrogenation of this compound
Target ProductStereochemistryReagents and ConditionsExpected Selectivity
(Z)-1-(But-2-en-1-yl)-2-methyl-1H-imidazolecis (syn-addition)H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)High Z-selectivity. nih.govresearchgate.netchemrxiv.orgrsc.org
(E)-1-(But-2-en-1-yl)-2-methyl-1H-imidazoletrans (anti-addition)Na or Li in liquid NH₃High E-selectivity. wisc.edunih.govresearchgate.net

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, resulting in an aminomethylated product known as a Mannich base. libretexts.orgoarjbp.com For this compound, the most probable site for a Mannich reaction is not the internal alkyne itself, but rather the methyl group at the C2 position of the imidazole ring, which possesses acidic protons.

The reaction proceeds via the formation of an electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and the secondary amine. adichemistry.com The 2-methyl group of the imidazole, activated by the electron-withdrawing nature of the heterocyclic ring, can then act as the nucleophile, attacking the iminium ion to form a new carbon-carbon bond. This pathway allows for the introduction of a variety of aminomethyl side chains at the C2-methyl position, leading to novel derivatives with potentially altered biological activities and physicochemical properties. nih.gov The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be refluxed to ensure completion. nih.gov

Table 3: Representative Mannich Reaction for Derivatization of the C2-Methyl Group
Reactant 1Reactant 2Reactant 3SolventPotential Product
This compoundFormaldehyde (CH₂O)Secondary Amine (e.g., Piperidine, Morpholine)Ethanol1-(But-2-yn-1-yl)-2-(2-(dialkylamino)ethyl)-1H-imidazole

Imidazole Ring Reactivity

The imidazole ring itself is an aromatic heterocycle that can undergo various substitution and modification reactions, primarily driven by its electron-rich nature and the presence of two nitrogen atoms.

The imidazole ring is susceptible to electrophilic aromatic substitution, although the presence of the two nitrogen atoms influences the regioselectivity of the reaction. The N-1 butynyl and C-2 methyl substituents on this compound will further direct incoming electrophiles. The C4 and C5 positions of the imidazole ring are the sites for substitution. The alkyl groups at N1 and C2 are weakly activating and will direct electrophiles to the C4 and C5 positions.

Halogenation: Direct halogenation of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction typically proceeds under mild conditions, and for 1,2-disubstituted imidazoles, substitution is expected to occur at the C4 or C5 position, or both, depending on the stoichiometry of the halogenating agent.

Nitration: The introduction of a nitro group onto the imidazole ring requires strong nitrating agents, typically a mixture of concentrated nitric acid and sulfuric acid. researchgate.netgoogle.com For 2-methylimidazole (B133640) derivatives, nitration predominantly occurs at the 4- or 5-position. researchgate.netgoogle.com The reaction conditions must be carefully controlled to prevent oxidation and degradation of the imidazole ring. google.com

With the N-1 position of the imidazole ring already occupied by the butynyl group, further reactions with alkylating or acylating agents will occur at the N-3 nitrogen atom.

N-Alkylation (Quaternization): The reaction of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents will lead to the formation of a quaternary imidazolium (B1220033) salt. researchgate.net In this process, the N-3 atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. researchgate.net The resulting imidazolium salts are ionic compounds with distinct properties and applications, for instance, as precursors to N-heterocyclic carbenes (NHCs) or as ionic liquids.

N-Acylation: Similarly, acylation with agents such as acyl chlorides or acid anhydrides will occur at the N-3 position to form an N-acylimidazolium salt. These species are generally highly reactive and can act as excellent acyl transfer agents. The stability and reactivity of the resulting N-acylimidazolium ion can be influenced by the nature of the acyl group.

Table 4: Quaternization of this compound
Alkylating/Acylating AgentReaction TypeProduct ClassExample Product Name
Methyl Iodide (CH₃I)N-AlkylationQuaternary Imidazolium Salt1-(But-2-yn-1-yl)-2,3-dimethyl-1H-imidazol-3-ium iodide
Ethyl Bromide (CH₃CH₂Br)N-AlkylationQuaternary Imidazolium Salt1-(But-2-yn-1-yl)-3-ethyl-2-methyl-1H-imidazol-3-ium bromide
Acetyl Chloride (CH₃COCl)N-AcylationN-Acylimidazolium Salt3-Acetyl-1-(but-2-yn-1-yl)-2-methyl-1H-imidazol-3-ium chloride

Formation of Metal Complexes and Coordination Polymers

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed data were identified for the chemical compound "this compound" in the context of its use as a ligand for transition metal coordination or in the formation of coordination polymers and metal-organic frameworks (MOFs). The subsequent sections on ligand design and self-assembly processes, therefore, cannot be populated with specific examples or research data pertaining to this particular molecule.

The field of coordination chemistry extensively utilizes imidazole-based ligands for the construction of complex supramolecular architectures. exsyncorp.comresearchgate.net Derivatives of imidazole are valued for their versatile coordination modes and their ability to bridge metal centers, leading to the formation of diverse and functional materials. mdpi.comrsc.orgrsc.org However, the specific substitution of a but-2-yn-1-yl group at the N1 position and a methyl group at the C2 position of the imidazole ring, as in the case of this compound, has not been documented in the context of metal complex formation or the synthesis of coordination polymers and MOFs in the available literature.

Self-Assembly Processes for Coordination Polymer and Metal-Organic Framework (MOF) Formation

No studies detailing the self-assembly of this compound with metal ions to form coordination polymers or MOFs have been found. The self-assembly process in the formation of these materials is a complex interplay of factors including the coordination geometry of the metal ion, the binding modes of the organic ligand, reaction temperature, solvent, and pH. mdpi.com The structure and dimensionality of the resulting framework, whether it be a one-dimensional chain, a two-dimensional layer, or a three-dimensional network, are dictated by these parameters. mdpi.com While numerous examples exist for other imidazole-based ligands in the construction of coordination polymers and MOFs, rsc.orgrsc.orgmdpi.com the specific role of the alkynyl and methyl substituents of this compound in directing such self-assembly processes remains uninvestigated in the scientific literature.

Advanced Material Science Applications of N Alkynyl 2 Methyl 1h Imidazole Derivatives

Polymer Chemistry and Polymer Functionalization through Click Chemistry

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized polymer synthesis and modification. nih.govnih.govenpress-publisher.com This highly efficient and specific reaction allows for the covalent linkage of molecules under mild conditions, making it an ideal tool for creating complex macromolecular architectures. nih.govnih.gov N-alkynyl-2-methyl-1H-imidazole derivatives are excellent substrates for CuAAC, where the terminal alkyne group readily reacts with azide-functionalized molecules or polymers to form stable 1,2,3-triazole linkages. nih.gov

Synthesis of Multifunctional Polymers and Dendrimers

The butynyl group in 1-(But-2-yn-1-yl)-2-methyl-1h-imidazole serves as a reactive handle for its incorporation into various polymer backbones, leading to the creation of multifunctional polymers. rsc.orgnih.govrsc.org These polymers can be designed to possess a range of properties by carefully selecting the azide-containing co-monomers or by post-polymerization modification. The imidazole (B134444) moiety itself can impart desirable characteristics such as thermal stability, catalytic activity, and the ability to coordinate with metal ions.

Dendrimers, highly branched and monodisperse macromolecules, represent another area where N-alkynyl-2-methyl-1H-imidazole derivatives find application. nih.govnih.gov The alkyne functionality allows for the precise grafting of these imidazole units onto the periphery of azide-terminated dendrons. This functionalization can significantly alter the properties of the resulting dendrimer, for instance, by creating metal-coordinating sites or by modifying its solubility and reactivity. nih.govnih.gov The step-wise and controlled nature of dendrimer synthesis, combined with the efficiency of click chemistry, enables the construction of well-defined nanostructures with a high density of functional groups. nih.gov

Development of Bioconjugates for Surface Modification and Sensing

Bioconjugation, the covalent linking of biomolecules, is a critical technology in diagnostics, therapeutics, and biosensing. nih.govnih.gov The alkyne group of this compound provides a bioorthogonal handle for its attachment to azide-modified biomolecules such as peptides, proteins, and nucleic acids. nih.gov This allows for the creation of bioconjugates that combine the biological activity of the biomolecule with the unique properties of the imidazole derivative.

Surface modification is a key application of such bioconjugates. rsc.org By immobilizing these molecules on surfaces, it is possible to create biosensors with high specificity and sensitivity. nih.gov The imidazole group can act as a ligand for metal ions, and changes in the coordination environment upon binding of an analyte can be detected through various analytical techniques. For instance, activated alkyne-enabled click bioconjugation can lead to a cascade of signal amplification, which is beneficial for ultrafast and high-throughput screening applications. nih.gov

Optoelectronic Materials and Nonlinear Optical (NLO) Applications

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical data storage and processing. mdpi.comanu.edu.au Organic molecules with extended π-conjugation and donor-acceptor functionalities often exhibit large NLO responses. nih.govacs.org Imidazole derivatives have been investigated as components of NLO-active materials. rsc.orgresearchgate.net The combination of the electron-rich imidazole ring and the polarizable alkyne group in N-alkynyl-2-methyl-1H-imidazole derivatives suggests their potential for creating materials with significant NLO properties. nih.gov

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tailored Properties

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comescholarship.orgunito.it These materials are of great interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org The 2-methylimidazole (B133640) moiety is a well-known ligand in the construction of a specific class of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). wikipedia.orgnih.gov

The presence of the butynyl group in this compound offers an additional functional site within the framework. This alkyne group can be utilized for post-synthetic modification of the MOF through click chemistry, allowing for the introduction of various functional groups into the pores of the material without altering the underlying framework structure. worktribe.com This approach provides a powerful method for tailoring the chemical environment within the pores and, consequently, the material's properties.

Porosity and Gas Adsorption Studies

The porosity of MOFs is a critical factor for their application in gas storage and separation. The size, shape, and chemical nature of the pores determine which gas molecules can be adsorbed and how strongly they interact with the framework. The introduction of functional groups, such as the alkyne in this compound, can influence the gas adsorption properties of the resulting MOF.

While specific gas adsorption data for MOFs constructed from this compound is not extensively documented, studies on related imidazole-based MOFs provide valuable insights. For example, coordination polymers based on mixed imidazole-containing ligands have shown unique adsorption properties for water and methanol, suggesting potential applications in vapor separation. worktribe.commanchester.ac.ukresearchgate.net The selectivity of gas adsorption can be tuned by modifying the organic linkers. For instance, MOFs can be designed to exhibit selective adsorption of CO2 over other gases like N2 and CH4, which is crucial for applications in carbon capture and natural gas purification. rsc.org The functionalization of the pores with alkyne groups could further enhance these selective interactions through specific host-guest chemistry.

Below is a hypothetical data table illustrating the kind of information that would be sought in such studies, based on typical measurements for porous materials.

GasAdsorption Capacity (cm³/g at STP)Heat of Adsorption (kJ/mol)Selectivity (CO₂/N₂)
N₂5015-
CO₂200354.0
H₂1508-
CH₄12025-

This table is illustrative and does not represent experimental data for a MOF based on this compound.

Article Generation Not Possible Due to Lack of Scientific Data

Following a comprehensive and exhaustive search of scientific databases and literature, it has been determined that there is no available research data on the chemical compound “this compound” in the context of its application in luminescent coordination polymers. The specific instructions to generate an article focusing solely on the luminescence properties of coordination polymers derived from this particular N-alkynyl-2-methyl-1H-imidazole derivative cannot be fulfilled.

The investigation for scholarly articles, research findings, and data tables pertaining to the synthesis, structure, and photoluminescent characteristics of coordination polymers incorporating "this compound" yielded no results. This indicates that research on the advanced material science applications of this specific compound, particularly in the area of luminescence, has not been published in the accessible scientific domain.

Therefore, without any foundational research, detailed findings, or established scientific facts, it is impossible to generate the thorough, informative, and scientifically accurate content as requested for the specified outline. The strict adherence to the provided topic and the exclusion of information outside this scope means that no content can be produced.

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of scalability, safety, and reproducibility. For a molecule like 1-(but-2-yn-1-yl)-2-methyl-1H-imidazole, the integration of flow chemistry could be a pivotal step towards its large-scale production and subsequent investigation. Automated synthesis platforms, which combine flow reactors with robotic systems for reagent handling and reaction optimization, would further accelerate the exploration of its chemical space.

Key research objectives in this area would include the development of a robust and efficient continuous flow synthesis of the target molecule. This could involve the N-alkylation of 2-methylimidazole (B133640) with a suitable 4-halobut-2-yne precursor in a packed-bed reactor containing a solid-supported base. The use of microreactors would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org Furthermore, the automated nature of these systems would enable the rapid synthesis of a library of analogs by varying the alkyne or imidazole (B134444) starting materials, providing a platform for structure-activity relationship (SAR) studies.

ParameterBatch SynthesisFlow SynthesisAutomated Synthesis
Scalability LimitedHighHigh and Flexible
Safety Potential for thermal runawayEnhanced heat and mass transfer, smaller reaction volumesAutomated safety protocols
Reproducibility Operator-dependentHighHigh
Optimization Time Days to weeksHours to daysAutomated, rapid optimization

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Transformations

The presence of the but-2-yn-1-yl moiety in this compound provides a rich playground for exploring novel reactivity patterns. The internal alkyne can participate in a variety of transformations, including cycloaddition reactions, transition metal-catalyzed cross-couplings, and hydrofunctionalization reactions.

Future research could focus on the [3+2] cycloaddition of the alkyne with azides to generate triazole-containing molecules, a reaction often facilitated by copper or ruthenium catalysts. This would lead to the formation of novel imidazole-triazole hybrids, which are known to possess interesting biological activities. Another avenue of exploration is the Sonogashira coupling of the terminal alkyne (if isomerized from the internal position) with aryl halides to introduce further structural diversity.

The 2-methyl group on the imidazole ring also offers opportunities for unique transformations. For instance, post-synthetic modification of this group through oxidation or condensation reactions could lead to the formation of new functional handles. rsc.org The exploration of these unconventional synthetic transformations will be crucial in unlocking the full potential of this scaffold for the development of new materials and therapeutics.

Advanced Characterization Techniques for In-Situ Monitoring and Real-Time Analysis

To fully understand and optimize the synthesis and subsequent transformations of this compound, the application of advanced characterization techniques for in-situ monitoring and real-time analysis is essential. Traditional analytical methods often rely on offline sampling and analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics.

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. mt.com For instance, monitoring the disappearance of the N-H stretch of 2-methylimidazole and the appearance of characteristic alkyne stretches using in-situ FTIR could allow for precise determination of reaction endpoints and kinetics.

Furthermore, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) could be employed for the rapid, high-throughput analysis of reaction mixtures without the need for sample preparation. nih.govrsc.orgacs.org This would be particularly valuable in the context of automated synthesis and high-throughput screening of reaction conditions.

TechniqueInformation ProvidedMode of OperationAdvantages
In-situ FTIR Functional group changes, concentration profilesReal-time, in-lineNon-destructive, provides kinetic data
In-situ Raman Molecular vibrations, polymorphismReal-time, in-lineComplements FTIR, good for aqueous systems
In-situ NMR Structural information, reaction kineticsReal-time, in-line or at-lineHighly specific, quantitative
DART-MS Molecular weight confirmation, reaction progressReal-time, ambientRapid, no sample preparation needed

Computational Design of New Functional Molecules and Materials with Predictable Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new functional molecules and materials based on the this compound scaffold. Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. nih.govmdpi.com

Future research in this area could involve the computational screening of a virtual library of derivatives to identify candidates with desirable properties, such as specific binding affinities for biological targets or optimized electronic properties for materials applications. For example, by modeling the interaction of different substituted analogs with a target protein active site, researchers can prioritize the synthesis of the most promising compounds. mdpi.comnih.gov

In the context of materials science, computational methods can be used to predict the properties of polymers or metal-organic frameworks (MOFs) incorporating the this compound ligand. acs.org This could guide the development of new materials with tailored optical, electronic, or catalytic properties. The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new applications for this versatile molecule.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C2, alkyne at N1) via chemical shifts (e.g., imidazole protons at δ 7.1–7.5 ppm) .
  • IR Spectroscopy : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and imidazole ring vibrations .
  • HPLC-MS : Assess purity (>98%) and molecular weight (e.g., m/z 148.1 for the parent ion) .

Q. Basic Research Focus

Strain Selection : Use reference strains (e.g., E. coli ATCC 25922, C. albicans SC5314) and clinical isolates .

Dose-Response : Determine minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines) .

Controls : Include positive controls (e.g., fluconazole) and solvent-only negative controls .

Data Insight : Imidazole derivatives with alkyne groups showed MICs of 8–32 µg/mL against Gram-positive bacteria .

How does the alkyne moiety in this compound influence its reactivity and applications in click chemistry?

Q. Advanced Research Focus

  • Click Chemistry : The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Ligand Design : Alkyne groups enhance metal-binding capacity, useful in catalytic systems (e.g., Pd complexes) .
  • Probing Interactions : Use alkyne-tagged derivatives in pull-down assays to identify cellular targets .

Example : Alkyne-functionalized imidazoles achieved >90% conversion in CuAAC reactions under mild conditions .

What theoretical frameworks guide the design of imidazole-based inhibitors for enzyme targets?

Q. Advanced Research Focus

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. phenyl) with inhibitory potency .

Molecular Dynamics (MD) : Simulate ligand-protein stability over time (e.g., RMSD < 2 Å over 100 ns) .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors) for target engagement .

Case Study : 2-Phenylimidazole derivatives exhibited improved EGFR inhibition (IC₅₀ = 0.8 µM) via optimized hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.